L-Homoserine lactone hydrochloride
CAS No.: 2185-03-7
Cat. No.: VC20756106
Molecular Formula: C4H6ClNO2
Molecular Weight: 135.55 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2185-03-7 |
---|---|
Molecular Formula | C4H6ClNO2 |
Molecular Weight | 135.55 g/mol |
IUPAC Name | (3S)-3-amino-3H-furan-2-one;hydrochloride |
Standard InChI | InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1 |
Standard InChI Key | SXCADCWKHNVANX-DFWYDOINSA-N |
Isomeric SMILES | C1=COC(=O)[C@H]1N.Cl |
SMILES | C1COC(=O)C1N.Cl |
Canonical SMILES | C1=COC(=O)C1N.Cl |
Synthesis
L-Homoserine lactone hydrochloride can be synthesized from methionine through established synthetic routes. The synthesis involves several steps, yielding a white solid product with a reported yield of approximately 59% under optimal conditions.
Synthesis Methodology
The synthesis typically follows these steps:
-
Starting Material: Methionine is used as the primary starting material.
-
Reagents: Various reagents are employed to facilitate the conversion of methionine into L-Homoserine lactone.
-
Characterization: The final product is characterized using techniques such as NMR spectroscopy to confirm its structure and purity.
Biological Significance
L-Homoserine lactone hydrochloride is an important molecule in the field of microbiology due to its role as a quorum sensing signal in Gram-negative bacteria. Quorum sensing is a process where bacteria communicate with each other to coordinate their behavior based on population density.
Quorum Sensing Mechanism
-
Function: It regulates virulence factor production, biofilm formation, and other collective behaviors in bacterial populations.
-
Examples: In Pseudomonas aeruginosa, L-Homoserine lactone derivatives have been shown to influence the expression of genes related to virulence and biofilm development.
Research Findings
Recent studies have focused on synthesizing various analogs of L-Homoserine lactone to evaluate their quorum sensing inhibitory activities.
Notable Findings from Studies
Compound | Activity Level | Notes |
---|---|---|
Analog 11f | High | Inhibits biofilm formation effectively |
Analog 7b | Moderate | Shows potential for further development |
Control C30 | Baseline | Used as a reference for comparison |
Applications in Research
L-Homoserine lactone hydrochloride serves as a biochemical reagent in various research applications, particularly in studies related to microbial communication and antibiotic resistance.
Potential Uses
-
Antibacterial Agent Development: Due to its role in quorum sensing, it is being explored as a lead compound for developing new antibacterial agents that disrupt bacterial communication.
-
Plant-Microbe Interactions: Studies suggest that L-Homoserine lactone can influence plant transpiration and responses to bacterial signals.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume